![molecular formula C14H21NO2 B14226178 Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate CAS No. 667426-47-3](/img/structure/B14226178.png)
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate is a carbamate derivative known for its diverse applications in various fields such as medicinal chemistry, agriculture, and industrial processes. Carbamates are a class of organic compounds derived from carbamic acid and are widely used due to their stability and ability to form strong bonds with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate typically involves the reaction of an appropriate amine with a carbamoyl chloride or an isocyanate. One common method is the reaction of propylamine with methyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene as a reagent, which reacts with the corresponding amine to form the carbamate. This method is efficient and scalable, making it suitable for large-scale production . Another method involves the use of carbon dioxide and amines in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the carbamate under mild conditions .
化学反応の分析
Types of Reactions
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The carbamate can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学的研究の応用
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and ability to form strong bonds with other molecules.
Agriculture: Carbamates are used as pesticides and herbicides due to their effectiveness in controlling pests and weeds.
Industrial Processes: They are used as intermediates in the synthesis of other chemicals and as solvents in various industrial applications.
作用機序
The mechanism of action of propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, carbamates often act as enzyme inhibitors by forming stable carbamate-enzyme complexes, thereby blocking the enzyme’s activity . In agriculture, carbamates inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their death .
類似化合物との比較
Similar Compounds
Ethyl carbamate: Known for its use in the production of alcoholic beverages and as a carcinogenic compound.
Methyl carbamate: Used as an intermediate in the synthesis of other chemicals and as a pesticide.
Butyl carbamate: Utilized in industrial applications and as a solvent.
Uniqueness
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its effectiveness as a pesticide make it valuable in both medicinal and agricultural applications .
特性
CAS番号 |
667426-47-3 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
propyl N-methyl-N-[(2S)-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO2/c1-4-10-17-14(16)15(3)12(2)11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3/t12-/m0/s1 |
InChIキー |
FTZBAUYZWJNRKE-LBPRGKRZSA-N |
異性体SMILES |
CCCOC(=O)N(C)[C@@H](C)CC1=CC=CC=C1 |
正規SMILES |
CCCOC(=O)N(C)C(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
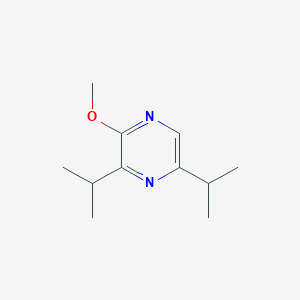
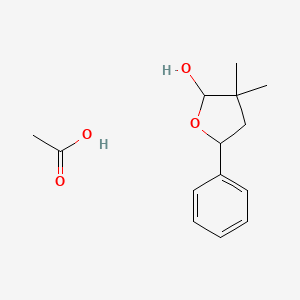
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
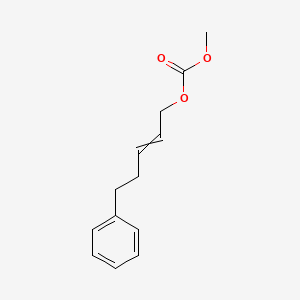
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
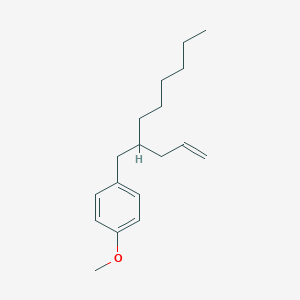
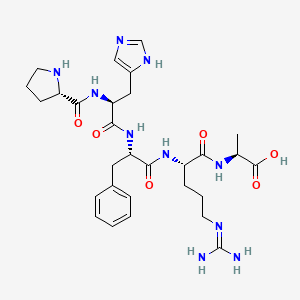
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
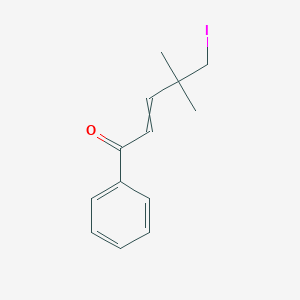

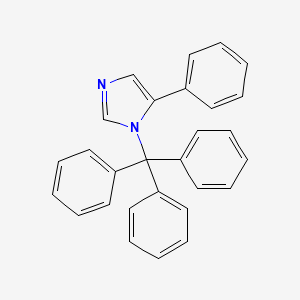
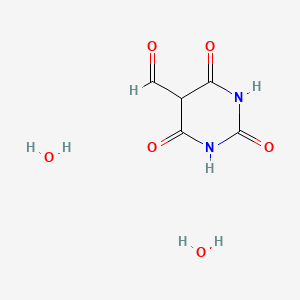
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
